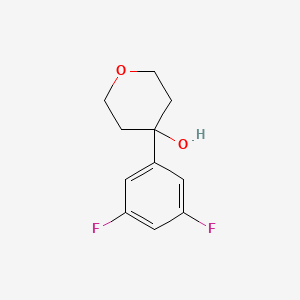

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Description

Properties

IUPAC Name |

4-(3,5-difluorophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOXCRBWNOMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598602 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139503-12-1 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

CAS Number: 139503-12-1

This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound. The presence of the difluorophenyl group and the tetrahydropyran moiety are significant for its utility in medicinal chemistry, often contributing to improved metabolic stability and bioavailability of parent drug molecules.[1] It is typically available with a purity of ≥95% and should be stored at 2-8°C under an inert gas.[1]

| Property | Value | Source |

| CAS Number | 139503-12-1 | [1] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |

| Molecular Weight | 214.21 g/mol | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C, stored in inert gas | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is logically achieved through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a dihalogenated benzene with a cyclic ketone.

A plausible synthetic route involves the Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one. Below is a proposed experimental protocol based on general Grignard reaction methodologies.

Synthesis of the Grignard Reagent (3,5-difluorophenylmagnesium bromide)

Materials:

-

Magnesium turnings

-

1-bromo-3,5-difluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Protocol:

-

All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

Add a small amount of the 1-bromo-3,5-difluorobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and there is evidence of gentle reflux.

-

Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Synthesis of this compound

Materials:

-

(3,5-difluorophenyl)magnesium bromide solution in THF (from step 2.1)

-

Tetrahydro-4H-pyran-4-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Protocol:

-

In a separate three-necked round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.

-

Cool the solution of tetrahydro-4H-pyran-4-one in an ice bath.

-

Slowly add the prepared Grignard reagent from the first flask to the cooled solution of tetrahydro-4H-pyran-4-one via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Synthetic workflow for this compound.

Role in Drug Development and Biological Context

This compound serves as a crucial building block in the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors for cancer therapy.[1] The tetrahydropyran (THP) moiety is a common feature in many drug candidates as it can improve physicochemical properties and act as a bioisostere for other cyclic systems.

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a major class of targeted cancer therapies that work by blocking the activity of these enzymes.

The subject compound is a valuable intermediate for creating novel kinase inhibitors. The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of kinases, while the tetrahydropyran ring can be further functionalized to enhance potency and selectivity.

While a specific kinase inhibitor synthesized directly from this compound is not prominently featured in publicly available literature, the general importance of this scaffold is well-established. For instance, various kinase inhibitors targeting enzymes like ATM, IRAK4, and JAK1 incorporate tetrahydropyran moieties to optimize their drug-like properties.

Representative Kinase Signaling Pathway

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in cell proliferation, differentiation, and survival that is often dysregulated in cancer. Small molecule kinase inhibitors, potentially synthesized using intermediates like this compound, can target key kinases in this cascade, such as RAF, MEK, and ERK.

Caption: A generalized MAPK signaling pathway targeted by kinase inhibitors.

References

An In-depth Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of targeted therapeutics.

Molecular Structure and Identifiers

This compound is a heterocyclic alcohol with a molecular formula of C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g/mol .[1] The structure features a central tetrahydropyran ring substituted with a hydroxyl group and a 3,5-difluorophenyl group at the 4-position.

Table 1: Molecular Identifiers

| Identifier | Value |

| CAS Number | 139503-12-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂F₂O₂ |

| Molecular Weight | 214.21 g/mol |

| SMILES | C1COCC1(C2=CC(=CC(=C2)F)F)O |

| InChI | InChI=1S/C11H12F2O2/c12-8-5-7(6-9(13)10-8)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 |

Physicochemical Properties (Predicted)

While experimental data is limited, computational models provide predicted physicochemical properties that are valuable in drug development for assessing druglikeness and pharmacokinetic profiles.

Table 2: Predicted Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 214.08053595 Da | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the Grignard reaction between a 3,5-difluorophenylmagnesium halide and tetrahydro-4H-pyran-4-one. The following is a generalized experimental protocol based on common organic synthesis techniques for similar compounds.

Generalized Synthesis Protocol: Grignard Reaction

This protocol outlines a potential synthetic route.

Caption: Generalized workflow for the synthesis of the target molecule.

Spectroscopic Data (Predicted and Representative)

No specific experimental spectra for this compound are publicly available. The following tables provide predicted NMR chemical shifts and representative IR and Mass Spectrometry data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 6.8 - 7.2 | m |

| Tetrahydropyran C-H adjacent to Oxygen | 3.6 - 4.0 | m |

| Tetrahydropyran C-H adjacent to substituted Carbon | 1.8 - 2.2 | m |

| Hydroxyl O-H | Variable | s (broad) |

Table 4: Predicted ¹³C-NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 160 - 165 (d, J ≈ 245 Hz) |

| Aromatic C-C (ipso) | 145 - 150 (t) |

| Aromatic C-H (ortho) | 108 - 112 (t) |

| Aromatic C-H (para) | 102 - 106 (t) |

| Tetrahydropyran C-O | 60 - 65 |

| Tetrahydropyran C-C(OH) | 70 - 75 |

| Tetrahydropyran C-C adjacent to C-O | 35 - 40 |

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

O-H stretch: Broad peak around 3300-3500 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹

-

C=C stretch (aromatic): Peaks around 1580-1620 cm⁻¹

-

C-O stretch (alcohol): Peak around 1050-1150 cm⁻¹

-

C-F stretch: Strong peaks in the 1100-1300 cm⁻¹ region

Mass Spectrometry (MS)

Expected fragmentation patterns in Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion peak (M⁺) at m/z 214, followed by fragments corresponding to the loss of water (m/z 196), and fragmentation of the tetrahydropyran ring and the difluorophenyl group.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block in the synthesis of kinase inhibitors for cancer therapy.[1] The tetrahydropyran scaffold can provide favorable pharmacokinetic properties, while the difluorophenyl moiety can engage in key interactions within the ATP-binding pocket of various kinases.

While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, its derivatives are designed to target protein kinases, which are central regulators of cellular signaling pathways.

Caption: General kinase signaling pathway targeted by inhibitors.

Derivatives of this compound are designed to inhibit one or more kinases in such cascades, thereby disrupting the signaling events that lead to uncontrolled cell growth in cancer.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its structural features make it an attractive scaffold for the development of potent and selective kinase inhibitors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to explore the full therapeutic potential of this molecular framework.

References

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound with a tetrahydropyran scaffold. The introduction of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates.[1]

Table 1: Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 139503-12-1 | [1] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |

| Molecular Weight | 214.21 g/mol | [1] |

| MDL Number | MFCD11849468 | [1] |

Table 2: Predicted Physicochemical Properties

Note: Experimental data for the target compound is limited. The following data is computationally predicted for the isomeric compound 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-ol and should be considered as an estimate.

| Property | Predicted Value | Source |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Exact Mass | 214.08053595 Da | [2] |

Table 3: Physical Properties of the Parent Compound, Tetrahydro-4-pyranol

For comparative purposes, the experimental properties of the unsubstituted parent compound, tetrahydro-4-pyranol, are provided below.

| Property | Value | Source |

| Boiling Point | 87 °C at 15 mmHg | [3] |

| Density | 1.071 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.462 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a standard and plausible method for its preparation is through the Grignard reaction of tetrahydropyran-4-one with the Grignard reagent derived from 1-bromo-3,5-difluorobenzene.

General Synthesis Workflow

The logical workflow for the synthesis can be visualized as a two-step process starting from the commercially available 3,5-difluoroaniline.

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol for the Synthesis of 1-bromo-3,5-difluorobenzene (Precursor)

This protocol is adapted from a known Sandmeyer reaction procedure.

-

Diazotization: 3,5-Difluoroaniline is converted to its diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr) to yield 1-bromo-3,5-difluorobenzene.

-

Purification: The product is purified by washing with a sodium hydroxide solution, followed by water, drying over sodium sulfate, and distillation.

Experimental Protocol for the Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 3,5-difluorophenylmagnesium bromide.

-

Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath, and a solution of tetrahydropyran-4-one in anhydrous THF is added dropwise.

-

Quenching and Work-up: The reaction is stirred and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Spectral Data (Predicted)

Table 4: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons in the 3,5-difluorophenyl group would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).- Protons of the tetrahydropyran ring would appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm).- The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons would appear in the region of δ 100-165 ppm, with carbon atoms attached to fluorine showing characteristic splitting patterns.- The carbon bearing the hydroxyl and phenyl groups would appear around δ 70-80 ppm.- The carbons of the tetrahydropyran ring would appear in the aliphatic region (δ 20-70 ppm). |

| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C-F stretching vibrations in the region of 1100-1300 cm⁻¹.- C-O stretching vibration around 1050-1150 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 214.- Fragmentation would likely involve the loss of water (M-18) and cleavage of the tetrahydropyran ring. |

Role in Drug Development and Signaling Pathways

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Inhibitors of specific kinases can block these aberrant signaling pathways, leading to therapeutic effects.

While the specific kinase inhibitors synthesized from this intermediate are not detailed in the available literature, its structural motif is relevant to inhibitors that target ATP-binding sites in various kinases. The tetrahydropyran ring can provide a desirable three-dimensional structure and polarity, while the difluorophenyl group can engage in specific interactions within the kinase active site.

Representative Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in many types of cancer, making it a key target for drug development. The synthesis of some phosphatidylinositol 3-kinase (PI3K) inhibitors involves intermediates with similar structural features to this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a tertiary alcohol on a tetrahydropyran ring with a difluorophenyl substituent, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, focusing on Grignard and organolithium-based methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and scale-up of this important building block.

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The tetrahydropyran ring is a prevalent scaffold in numerous bioactive natural products and synthetic drugs, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 3,5-difluorophenyl group can further enhance metabolic stability and binding affinity through specific electronic interactions. This guide details the two most common and effective methods for the synthesis of this compound, a versatile intermediate for further chemical elaboration.

Retrosynthetic Analysis

The most logical disconnection for the target molecule, this compound, is at the carbon-carbon bond between the tetrahydropyran ring and the difluorophenyl group. This leads to two key synthons: a nucleophilic 3,5-difluorophenyl anion equivalent and an electrophilic tetrahydro-4H-pyran-4-one. These synthons can be realized through commercially available starting materials, namely a 3,5-difluorophenyl halide and tetrahydro-4H-pyran-4-one.

Synthesis Pathways

Two primary pathways are presented for the synthesis of this compound, both relying on the nucleophilic addition of a 3,5-difluorophenyl organometallic reagent to tetrahydro-4H-pyran-4-one.

Pathway 1: Grignard Reaction

The Grignard reaction is a well-established and widely used method for forming carbon-carbon bonds. In this pathway, a 3,5-difluorophenyl Grignard reagent is first prepared from 1-bromo-3,5-difluorobenzene and magnesium metal. This reagent then undergoes nucleophilic addition to tetrahydro-4H-pyran-4-one to form the desired tertiary alcohol after an acidic workup.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the Grignard-based synthesis of the target compound.

Pathway 2: Organolithium Reaction

Organolithium reagents are generally more reactive than their Grignard counterparts and can offer advantages in certain cases.[1] This pathway involves the formation of 3,5-difluorophenyllithium from 1-bromo-3,5-difluorobenzene and an alkyllithium reagent (typically n-butyllithium) via lithium-halogen exchange, or directly from the halide and lithium metal. The resulting organolithium species then adds to tetrahydro-4H-pyran-4-one.

Logical Workflow for Organolithium Synthesis

Caption: Workflow for the Organolithium-based synthesis of the target compound.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary synthesis pathways. Yields are representative for these types of reactions and may vary based on specific conditions and scale.

| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Organolithium Reaction |

| Starting Materials | 1-bromo-3,5-difluorobenzene, Mg, Tetrahydro-4H-pyran-4-one | 1-bromo-3,5-difluorobenzene, n-BuLi, Tetrahydro-4H-pyran-4-one |

| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | 0 °C to reflux (Grignard formation); 0 °C to rt (Addition) | -78 °C (Lithium-halogen exchange and addition) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Typical Yield | 60-80% | 65-85% |

| Key Considerations | Requires initiation (e.g., iodine crystal); strictly anhydrous conditions. | Requires low temperatures; strictly anhydrous and inert atmosphere. |

Experimental Protocols

Pathway 1: Grignard Reaction Protocol

Materials:

-

1-bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

Tetrahydro-4H-pyran-4-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine.

-

Add anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Pathway 2: Organolithium Reaction Protocol

Materials:

-

1-bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tetrahydro-4H-pyran-4-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Organolithium Reagent Formation and Nucleophilic Addition:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-3,5-difluorobenzene (1.1 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

-

In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Transfer the ketone solution to the organolithium solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard or an organolithium pathway. The choice between these methods may depend on available equipment, scale, and desired reactivity. The organolithium route often provides slightly higher yields but requires more stringent control of temperature. Both methods utilize readily available starting materials and follow standard organic synthesis protocols. The detailed procedures and workflows provided in this guide should serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

A Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a pivotal intermediate in the development of targeted kinase inhibitors for cancer therapy. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in the context of oncological signaling pathways.

Chemical Identity and Nomenclature

The compound, with the CAS Registry Number 139503-12-1, is a fluorinated heterocyclic alcohol. Its structural features, particularly the difluorophenyl group and the tetrahydropyran ring, are of significant interest in medicinal chemistry for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | 4-(3,5-difluorophenyl)oxan-4-ol |

| Common Name | This compound |

| CAS Number | 139503-12-1 |

| MDL Number | MFCD11849468[1] |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₂O₂ | |

| Molecular Weight | 214.21 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, dichloromethane (predicted) | |

| Storage | 2-8°C, under inert gas | [1] |

Table 3: Spectroscopic Data for Tetrahydro-4H-pyran-4-ol (Precursor)

| Spectroscopy | Data |

| Mass Spectrum (EI) | m/z: 102 (M+), 84, 73, 57, 43 |

| ¹H NMR (CDCl₃) | δ (ppm): 1.70-1.95 (m, 4H), 3.70-3.90 (m, 4H), 4.05 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 36.5, 63.8, 68.2 |

| IR (thin film) | ν (cm⁻¹): 3350 (br, OH), 2950, 1715 (trace C=O), 1080 (C-O) |

Synthesis Protocol

The synthesis of this compound is typically achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This involves the reaction of a Grignard reagent, prepared from 1-bromo-3,5-difluorobenzene, with the ketone precursor, tetrahydro-4H-pyran-4-one.

Synthesis of the Precursor: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one can be synthesized through various methods, including the acid-catalyzed cyclization of 1,5-dihalogenated pentan-3-ones.

Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one

-

Reaction Setup: A solution of 1,5-dichloropentan-3-one in a suitable solvent (e.g., water with a phase-transfer catalyst or a high-boiling point organic solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cyclization: An aqueous solution of a weak base (e.g., sodium carbonate) is added dropwise to the reaction mixture. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetrahydro-4H-pyran-4-one as a colorless liquid.

Synthesis of this compound

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine or gentle heating.

-

Addition to Ketone: The solution of the Grignard reagent is cooled to 0°C in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extraction: The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 1: Synthetic Workflow

Caption: A schematic representation of the synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis and Signaling Pathways

The tetrahydropyran-4-ol moiety is a valuable scaffold in medicinal chemistry. It can act as a rigid core to which other pharmacophoric groups are attached, allowing for precise spatial orientation and interaction with the target protein. The difluorophenyl group is a common feature in kinase inhibitors, as the fluorine atoms can enhance binding affinity through hydrogen bonding and other electrostatic interactions, as well as improve metabolic stability.

This intermediate is a precursor for more complex molecules that inhibit various protein kinases involved in cancer progression. These kinases are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Diagram 2: Representative Kinase Signaling Pathway

Caption: A simplified diagram of a common receptor tyrosine kinase signaling pathway targeted by inhibitors.

Kinase inhibitors developed from this compound can be designed to target specific kinases within these pathways, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these kinases, the downstream signaling cascade is interrupted, leading to a reduction in tumor growth and proliferation.

Conclusion

This compound is a valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. Its synthesis, based on established organic chemistry principles, provides access to a scaffold that is frequently employed in modern drug discovery to enhance the therapeutic properties of anti-cancer agents. Further research into derivatives of this intermediate holds significant promise for the development of next-generation targeted therapies.

References

Spectroscopic and Synthetic Profile of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectral characteristics and a general synthetic protocol for the novel compound 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from analogous compounds to offer a predictive and procedural framework for its synthesis and characterization.

Introduction

This compound is a fluorinated heterocyclic alcohol. Such compounds are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydropyran moiety provides a stable, non-planar scaffold. This compound is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment[1].

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydropyran ring will likely appear as complex multiplets in the upfield region (typically 1.5-4.0 ppm). The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons of the 3,5-difluorophenyl group are expected to appear in the downfield region (around 6.5-7.5 ppm) and will exhibit splitting patterns due to fluorine-proton coupling.

¹³C NMR: The carbon NMR spectrum will show signals for the aliphatic carbons of the tetrahydropyran ring (typically in the range of 30-70 ppm). The carbon bearing the hydroxyl group (C-4) would appear further downfield within this region. The aromatic carbons will be observed in the 110-165 ppm range, with the carbons directly bonded to fluorine showing characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration of the hydroxyl group. |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the tetrahydropyran ring. |

| C-F (aryl) | 1350-1100 | Stretching vibrations of the carbon-fluorine bonds. |

| C-O (alcohol) | 1260-1000 | Stretching vibration of the tertiary alcohol. |

| C-O-C (ether) | 1150-1085 | Asymmetric stretching of the ether linkage. |

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (214.21 g/mol ). Common fragmentation patterns would likely involve the loss of a water molecule ([M-H₂O]⁺) from the alcohol and cleavage of the tetrahydropyran ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on standard organic chemistry techniques and procedures for analogous compounds.

Synthesis: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this is the Grignard reaction.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous ammonium chloride solution (saturated)

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed, forming the Grignard reagent (3,5-difluorophenylmagnesium bromide).

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

-

A small amount of the purified product is analyzed using an FTIR spectrometer.

-

If the sample is a solid, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

The spectrum is recorded, and the characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solids or via injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquids.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, this guide provides a robust predictive and procedural framework for its synthesis and characterization. The provided methodologies are based on well-established chemical principles and are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and development. Further empirical studies are necessary to fully elucidate the precise spectral properties and optimal synthetic conditions for this compound.

References

Unveiling the Potential: A Technical Guide to the Biological Profile of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and bioactivity databases contain limited direct information on the specific biological activity of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This document synthesizes information on its role as a chemical intermediate and the known biological activities of structurally related compounds and the broader tetrahydropyran chemical class. All data presented is for informational purposes and should be supplemented with internal research and development findings.

Executive Summary

This compound is a fluorinated heterocyclic compound primarily recognized as a valuable synthetic intermediate in medicinal chemistry. Its structural features, including the tetrahydropyran ring and the difluorophenyl moiety, make it a key building block in the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, its utility in the synthesis of kinase inhibitors for oncology and centrally active compounds suggests that its structural motifs are significant for bioactivity. This guide explores the potential biological relevance of this compound by examining its chemical properties and the established activities of analogous structures.

Role as a Synthetic Intermediate

Commercial suppliers highlight the primary application of this compound as a key intermediate in the synthesis of pharmaceutical agents.[1] Its structure is particularly amenable for creating more complex molecules with therapeutic potential. The tetrahydropyran ring offers a stable, non-planar scaffold that can orient substituents in defined three-dimensional space, a crucial aspect for selective binding to biological targets. The 3,5-difluorophenyl group enhances metabolic stability and can participate in specific interactions, such as hydrogen bonding and halogen bonding, with protein targets.

The primary documented applications for this intermediate are in the development of:

Potential Biological Activities Based on Structural Analogs

Dipeptidyl Peptidase IV (DPP-4) Inhibition

A noteworthy structural analog, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, has been identified as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-4). This enzyme is a validated target for the treatment of type 2 diabetes. The presence of a difluorophenyl group and a tetrahydropyran core in this clinical candidate suggests that the this compound scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors.

General Biological Activities of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives have demonstrated a wide range of biological activities.

| Biological Activity | Description |

| Anticancer | Tetrahydropyran-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. |

| Antimicrobial | Various derivatives of tetrahydropyran have demonstrated activity against a spectrum of bacteria and fungi. |

| Antioxidant | The scaffold can be functionalized with groups that can scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related conditions. |

| Anti-inflammatory | Certain tetrahydropyran derivatives have been investigated for their ability to modulate inflammatory pathways. |

Hypothetical Signaling Pathway and Experimental Workflow

Given its documented use in the synthesis of kinase inhibitors, a hypothetical signaling pathway that could be targeted by a derivative of this compound is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

A general workflow for screening the biological activity of a compound like this compound or its derivatives would follow a standard drug discovery pipeline.

Exemplar Experimental Protocols

As no specific experimental data for this compound is available, the following are generalized protocols for assays relevant to the potential activities of its derivatives.

General Kinase Inhibition Assay (e.g., RAF Kinase)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

-

Recombinant human RAF kinase

-

Kinase substrate (e.g., MEK1)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and buffer to the wells of a 384-well plate.

-

Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A375 melanoma, which often has BRAF mutations)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include vehicle controls (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Conclusion

This compound is a chemical entity of significant interest to the medicinal chemistry community, not for its intrinsic biological activity, but for its role as a versatile building block for the synthesis of potentially potent therapeutic agents. The structural motifs it possesses are present in compounds with known biological activities, including kinase and DPP-4 inhibition. Further research and derivatization of this scaffold are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to leverage the properties of this compound in their discovery programs.

References

An In-depth Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives and Analogs for Drug Discovery Professionals

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol and its analogs as kinase inhibitors.

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. The unique combination of the tetrahydropyran ring and the difluorophenyl moiety imparts favorable physicochemical properties, including metabolic stability and target-binding interactions, making it a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.

Synthesis of the Core Scaffold and Derivatives

The cornerstone of this chemical series, this compound, is most effectively synthesized via a Grignard reaction. This involves the addition of a 3,5-difluorophenylmagnesium bromide Grignard reagent to tetrahydropyran-4-one. The latter is a key precursor that can be synthesized through various routes, including the cyclization of 1,5-dichloropentan-3-one.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of Tetrahydropyran-4-one

A common industrial method for the synthesis of tetrahydropyran-4-one involves a two-step process starting from 3-chloropropionyl chloride and ethylene.[1][2]

Step 1: Synthesis of 1,5-Dichloropentan-3-one

-

In a reaction vessel equipped with a stirrer and cooling system, 3-chloropropionyl chloride and aluminum trichloride are combined in a suitable solvent such as dichloromethane.[1]

-

Ethylene gas is introduced into the stirred mixture while maintaining the temperature below 10°C.[1]

-

Following the reaction, the mixture is carefully quenched with water and hydrochloric acid at 0°C.[1]

-

The organic layer is separated, washed, and concentrated to yield 1,5-dichloropentan-3-one.[2]

Step 2: Cyclization to Tetrahydropyran-4-one

-

The crude 1,5-dichloropentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate.[1][2]

-

The mixture is heated to reflux for several hours to facilitate the cyclization reaction.[2]

-

After cooling, the product is extracted with an organic solvent.[1]

-

The crude tetrahydropyran-4-one is then purified by vacuum distillation to yield a colorless oil.[2]

Part 2: Grignard Reaction to Yield this compound

This procedure is based on established protocols for Grignard reactions with cyclic ketones.

Step 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-bromo-3,5-difluorobenzene in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

A small amount of the bromide solution is added to the magnesium to initiate the reaction, which can be evidenced by bubbling and a gentle exotherm. A crystal of iodine may be added to activate the magnesium if the reaction is sluggish.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a cloudy grey or brown solution of the Grignard reagent.

Step 2: Reaction with Tetrahydropyran-4-one

-

The solution of tetrahydropyran-4-one in an anhydrous ether solvent is cooled to 0°C in an ice bath.

-

The freshly prepared Grignard reagent is added slowly to the stirred solution of the ketone.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Figure 1: Synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationships

Derivatives of the this compound core are primarily investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The tetrahydropyran motif is a well-established scaffold in medicinal chemistry that can improve aqueous solubility and metabolic stability, while the difluorophenyl group can engage in specific hydrogen bonding and halogen bonding interactions within the kinase ATP-binding site.

While specific data for direct derivatives of this compound is limited in publicly available literature, the broader class of pyran-containing kinase inhibitors provides valuable insights into their potential. The following tables summarize the in vitro activities of various pyran derivatives against cancer cell lines and specific kinase targets.

Table 1: In Vitro Antiproliferative Activity of Pyran Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyran Derivative 1 | MCF-7 (Breast) | 4.43 | [3] |

| HCT-116 (Colon) | 3.94 | [3] | |

| HepG-2 (Liver) | 3.76 | [3] | |

| Pyran Derivative 2 | MCF-7 (Breast) | 21.1 | [4] |

| HepG-2 (Liver) | 13.8 | [4] | |

| Pyran Derivative 3 | PC-3 (Prostate) | 0.7 | [5] |

| SKOV-3 (Ovarian) | 0.6 | [5] | |

| HeLa (Cervical) | 0.9 | [5] | |

| MCF-7/ADR (Resistant Breast) | 5.0 - 10.7 | [5] |

Table 2: In Vitro Kinase Inhibitory Activity of Pyran and Related Heterocyclic Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Pyran Derivative 4 | VEGFR-2 | 55.4 | [3] |

| FGFR4 Inhibitor 6O | FGFR4 | 75.3 | [1] |

| c-Met Inhibitor 47 | c-Met | 1.57 | [6] |

| EGFR Inhibitor | EGFR | 10 | [7] |

| VEGFR2 Inhibitor | VEGFR2 | 80 | [7] |

| PI3K/mTOR Inhibitor | PI3Kα | 2 | [8] |

| mTOR | 2 | [8] |

Key Signaling Pathways Targeted

The development of kinase inhibitors containing the this compound scaffold primarily focuses on targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The most prominent of these are the PI3K/AKT/mTOR and MAPK/ERK pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors targeting key nodes in this pathway, such as PI3K, AKT, and mTOR, have shown significant promise in preclinical and clinical studies.

Figure 2: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a common driver of cancer.

Figure 3: The MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.

General Protocol for LanthaScreen™ Eu Kinase Binding Assay

-

Compound Preparation: A serial dilution of the test compound (e.g., a this compound derivative) is prepared in a suitable buffer, typically containing a small percentage of DMSO.

-

Kinase/Antibody Mixture: The target kinase and a europium-labeled anti-tag antibody are mixed in the assay buffer.

-

Tracer Solution: An Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) is prepared in the assay buffer.

-

Assay Plate Setup: In a low-volume 384-well plate, the following are added in order:

-

Test compound solution.

-

Kinase/antibody mixture.

-

Tracer solution.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The FRET signal is measured using a fluorescence plate reader capable of time-resolved fluorescence. The emission of both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) are measured.

-

Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 4: General workflow for a kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility via the Grignard reaction allows for the facile generation of diverse analogs for structure-activity relationship studies. The favorable physicochemical properties imparted by the tetrahydropyran and difluorophenyl moieties make these compounds attractive candidates for targeting key signaling pathways in cancer and other diseases. Further exploration of derivatives of this core structure, coupled with robust biological evaluation, is warranted to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to advance their efforts in this exciting area of medicinal chemistry.

References

- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 6. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/Akt/mTOR Signaling | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A Key Heterocyclic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Its unique structural features, including the difluorophenyl group and the tetrahydropyran core, impart favorable properties to drug candidates, such as enhanced metabolic stability, binding selectivity, and desirable polarity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its incorporation into kinase inhibitors for oncology and compounds targeting the central nervous system (CNS). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile scaffold in their drug discovery programs.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety for drug design.

| Property | Value | Reference |

| CAS Number | 139503-12-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |

| Molecular Weight | 214.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (commercially available) | [1] |

| Storage Conditions | 2-8°C, stored under an inert gas | [1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a 3,5-difluorophenyl Grignard reagent to the commercially available precursor, tetrahydro-4H-pyran-4-one.

Experimental Protocol: Grignard Reaction

This protocol is a general procedure adapted from standard Grignard reaction methodologies.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Tetrahydro-4H-pyran-4-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF is prepared and a small portion is added to the magnesium turnings.

-

The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The remaining solution of 1-bromo-3,5-difluorobenzene is then added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tetrahydro-4H-pyran-4-one:

-

A solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.

-

The resulting mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

-

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of various biologically active molecules, particularly in the fields of oncology and neuroscience.[1]

Kinase Inhibitors in Oncology

One of the most significant applications of this building block is in the development of kinase inhibitors for cancer therapy.[1] The tetrahydropyran ring can serve as a versatile scaffold to orient substituents in a defined three-dimensional space, facilitating interactions with the ATP-binding pocket of kinases. The 3,5-difluorophenyl group often enhances metabolic stability and can participate in specific interactions with the target protein.

3.1.1. Intermediate in the Synthesis of TAK-659 (Mivavotinib)

This compound is a key intermediate in the synthesis of TAK-659 (mivavotinib), a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[3][4] TAK-659 has been investigated in clinical trials for the treatment of various hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[3][5]

| Compound | Target(s) | IC₅₀ (nM) | Indication(s) | Reference |

| TAK-659 | SYK | 3.2 | B-cell malignancies (e.g., DLBCL, AML) | [6] |

| FLT3 | - |

Caption: Synthetic workflow for this compound and its use.

CNS-Active Compounds

Signaling Pathway Involvement: SYK Inhibition

As an intermediate in the synthesis of TAK-659, this compound is integral to the development of inhibitors targeting the Spleen Tyrosine Kinase (SYK) signaling pathway. SYK is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various cell surface receptors, most notably the B-cell receptor (BCR).[7][8]

Upon antigen binding to the BCR, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex and becomes activated.[7] Activated SYK then initiates a downstream signaling cascade involving the phosphorylation of numerous substrates, which ultimately leads to B-cell proliferation, differentiation, and survival.[9][10] Dysregulation of the SYK pathway is implicated in the pathogenesis of several B-cell malignancies.[3]

Caption: Simplified SYK signaling pathway and the inhibitory action of TAK-659.

Conclusion

This compound has established itself as a valuable and versatile heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the advantageous properties it confers upon target molecules make it a frequent choice for medicinal chemists. The successful incorporation of this scaffold into clinical candidates like the SYK inhibitor TAK-659 highlights its potential for the development of novel therapeutics, particularly in oncology. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their ongoing and future research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. parchem.com [parchem.com]

- 3. Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors. The synthesis is achieved through a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydropyran-4-one. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and reaction mechanism.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity of drug candidates, while the tetrahydropyran scaffold imparts favorable pharmacokinetic properties. This intermediate is particularly utilized in the synthesis of kinase inhibitors for potential cancer therapies. The described protocol offers a reliable method for the preparation of this compound in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic addition of a Grignard reagent to a ketone.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Role |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 1.2 | Grignard Precursor |

| Magnesium Turnings | Mg | 24.31 | 1.3 | Reagent |

| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 1.0 | Starting Material |

| This compound | C₁₁H₁₂F₂O₂ | 214.21 | - | Product |

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by NMR/LC-MS) | >95% |

Experimental Protocols

Materials and Reagents:

-

1-Bromo-3,5-difluorobenzene (≥98%)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Tetrahydropyran-4-one (≥98%)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Part 1: Preparation of 3,5-difluorophenylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.3 eq) and a small crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until the iodine sublimes and the magnesium surface is activated. Allow the flask to cool.

-

Initiation of Grignard Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.2 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the solution of tetrahydropyran-4-one to 0 °C using an ice bath. Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution from Part 1 to the stirred ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Experimental Workflow

Application Notes and Protocols for the Grignard Reaction-based Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol via a Grignard reaction. This tertiary alcohol is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the development of novel therapeutic agents. The protocol outlines the reaction of 3,5-difluorophenylmagnesium bromide with tetrahydro-4H-pyran-4-one. Included are a representative data summary, a detailed experimental procedure, and visualizations of the chemical pathway and experimental workflow to ensure successful synthesis.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. The synthesis of this compound employs this reaction by treating tetrahydro-4H-pyran-4-one with 3,5-difluorophenylmagnesium bromide. The resulting tertiary alcohol incorporates a difluorophenyl moiety, a common structural motif in pharmaceutical compounds known to enhance metabolic stability and binding affinity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical Grignard reaction outcomes with similar substrates. Actual yields may vary depending on specific experimental conditions and scale.

| Parameter | Value | Notes |